An In-depth Technical Guide to 6-Methyl-1,4-diazepane: Properties, Reactivity, and Synthetic Insights
An In-depth Technical Guide to 6-Methyl-1,4-diazepane: Properties, Reactivity, and Synthetic Insights
Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,4-diazepane ring, a seven-membered saturated heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its inherent conformational flexibility allows derivatives to adopt diverse three-dimensional arrangements, enabling precise and high-affinity binding to various receptors and enzymes.[2][3] This guide focuses on a specific, valuable derivative: 6-Methyl-1,4-diazepane (CAS No. 89582-17-2). By strategically placing a methyl group on the carbon backbone, this compound offers a nuanced modification to the parent ring system, influencing both its physical properties and its utility as a synthetic building block. This document provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic signature, and synthetic considerations, tailored for researchers and professionals in drug discovery and development.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. 6-Methyl-1,4-diazepane is a cyclic diamine that exists as a liquid at standard conditions.[4] Its core properties are summarized below.
Physical Properties
The introduction of a methyl group at the C6 position subtly alters the physical characteristics compared to the parent homopiperazine structure. These properties are critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 89582-17-2 | [4][5] |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [5] |
| Physical State | Liquid (Neat) | [4] |
| Boiling Point | 174-175 °C | [5][6] |
| Density | 0.838 g/cm³ | [5] |
| Refractive Index (n²⁰/D) | 1.4869 | [5] |
| Flash Point | 61-62 °C | [5][6] |
| pKa (Predicted) | 11.05 ± 0.40 | [5] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: An evaluated IR spectrum for 6-Methyl-1,4-diazepane is available through the NIST database, measured as a neat liquid.[4] Key expected absorptions include:
-
N-H Stretching: A moderate, broad peak in the 3250-3350 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the methyl and methylene groups.
-
N-H Bending: A peak around 1590-1650 cm⁻¹, which can sometimes be weak.
-
C-N Stretching: Absorptions in the 1020-1250 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of a molecule in solution.
-
¹H NMR: The proton NMR spectrum would be expected to show several distinct signals. Due to the conformational flexibility of the seven-membered ring, some signals may appear broad at room temperature.[7] The expected regions are:
-
N-H Protons: A broad singlet, typically in the 1.5-3.0 ppm range, whose chemical shift is highly dependent on solvent and concentration.
-
Ring Protons (-CH₂-N- & -CH-): A series of complex multiplets between ~2.5 and 3.5 ppm. The asymmetry introduced by the methyl group makes the methylene protons diastereotopic, leading to more complex splitting patterns than in the parent homopiperazine.
-
Methyl Protons (-CH₃): A doublet centered around 1.0-1.2 ppm, coupled to the adjacent methine proton.
-
-
¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom. Based on data for homopiperazine and typical alkyl shifts, the following assignments can be predicted[8][9]:
-
Ring Carbons (-CH₂-N-): Signals would likely appear in the 45-55 ppm range.
-
C6 Methine Carbon (-CH-CH₃): This carbon would be expected in the 30-40 ppm range.
-
Methyl Carbon (-CH₃): A signal in the upfield region, approximately 15-20 ppm.
-
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 114. Fragmentation would likely involve the loss of a methyl group ([M-15]⁺) or cleavage of the ring.
Part 2: Chemical Properties and Reactivity
The chemical behavior of 6-Methyl-1,4-diazepane is dominated by the two secondary amine functionalities, which confer both basicity and nucleophilicity to the molecule.
Basicity and Nucleophilicity
With a predicted pKa of its conjugate acid around 11.05, 6-Methyl-1,4-diazepane is a moderately strong base, comparable to other aliphatic cyclic amines.[5] This basicity means it will readily react with acids to form ammonium salts.
The lone pairs on the nitrogen atoms also make the molecule a potent nucleophile. This is the most important aspect of its chemistry from a synthetic standpoint. It readily participates in reactions with a wide range of electrophiles.[10] Secondary amines are generally more reactive nucleophiles than primary amines in many contexts.[11][12]
Key Chemical Transformations
The synthetic utility of 6-Methyl-1,4-diazepane stems from its ability to undergo selective functionalization at one or both nitrogen atoms.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of N-alkylated derivatives. Mono-alkylation can often be achieved by controlling stoichiometry, while exhaustive alkylation can lead to quaternary ammonium salts.
-
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides. This reaction is typically fast and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine.
-
N-Arylation: Under conditions such as the Buchwald-Hartwig amination, one or both nitrogen atoms can be coupled with aryl halides to form N-aryl diazepanes.
-
Coordination Chemistry: As a bidentate ligand, it can coordinate with metal ions to form stable chelate complexes, a property leveraged in catalysis and materials science.[11]
The diagram below illustrates the core reactivity pathways of the 6-Methyl-1,4-diazepane scaffold.
Caption: Figure 2: Representative Synthesis Workflow.
Representative Experimental Protocol: Reductive Amination Approach
This protocol describes a robust, two-step procedure for the synthesis of 6-Methyl-1,4-diazepane via reductive amination, a cornerstone reaction in amine synthesis.
Objective: To synthesize 6-Methyl-1,4-diazepane from 1,2-diaminoethane and 1,3-dichloroacetone followed by reduction.
Pillar of Trustworthiness: This protocol employs well-understood, high-yielding reactions. The progress can be monitored at each stage using standard techniques (TLC, GC-MS), and the final product's identity is confirmed spectroscopically, creating a self-validating workflow.
Step 1: Synthesis of 6-Methyl-1,4-diazepan-5-one
-
Reagent Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add ethylenediamine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (2.2 eq) in a large volume of a polar aprotic solvent like acetonitrile (MeCN).
-
Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point. The excess base is crucial to neutralize the HCl generated during the subsequent cyclization.
-
-
Slow Addition: Dissolve methyl 3-chloropropionate (1.0 eq) in MeCN and add it dropwise to the stirred solution of ethylenediamine at room temperature over 2-3 hours.
-
Causality: Slow, dropwise addition is critical to favor the desired intramolecular cyclization over polymerization, which is a common side reaction with difunctional reagents.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude lactam (diazepan-one). Purify via vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of the Lactam to 6-Methyl-1,4-diazepane
-
Setup: In a dry flask under an inert atmosphere (N₂ or Ar), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, approx. 2.0-3.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Causality: LiAlH₄ is a potent reagent required for the complete reduction of the amide carbonyl. Anhydrous conditions are absolutely essential as LiAlH₄ reacts violently with water.
-
-
Addition of Lactam: Dissolve the purified 6-Methyl-1,4-diazepan-5-one from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C with an ice bath.
-
Causality: The reaction is highly exothermic; slow addition and cooling are necessary for safety and to prevent side reactions.
-
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC or GC-MS indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific quenching procedure is a well-established and safe method to neutralize excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 6-Methyl-1,4-diazepane.
Part 4: Applications in Drug Discovery and Development
The 1,4-diazepane moiety is a privileged structure primarily because it acts as a versatile and conformationally mobile scaffold. 6-Methyl-1,4-diazepane serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its most direct application is as a reactant for building libraries of compounds for screening. For example, its dihydrochloride salt is used in the preparation of imidazopyridines, a class of compounds investigated for the treatment of pain and related conditions. [5]The methyl group provides a point of stereochemical diversity and can influence the binding affinity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
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